molecular formula C10H6FNO2 B1452047 3-(2-Fluoro-phenyl)-isoxazole-5-carbaldehyde CAS No. 808740-52-5

3-(2-Fluoro-phenyl)-isoxazole-5-carbaldehyde

Cat. No. B1452047
M. Wt: 191.16 g/mol
InChI Key: XKEKTJAIKFOVIQ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds involves a multi-step process. For instance, the synthesis of “5-(2-Fluorophenyl)-1H-pyrrole-3-formaldehyde” involves several steps including bromination, cyclization, catalytic dechlorination, and hydrogenation reduction .


Chemical Reactions Analysis

The chemical reactions involving similar compounds have been studied. For example, a one-pot sequential multicomponent reaction between in situ generated aldimines and succinaldehyde has been used for the synthesis of substituted pyrrole-3-carbaldehydes .

Scientific Research Applications

  • Scientific Field: Chemical Synthesis

    • Application : The compound “5-(2-Fluorophenyl)pyrrole-3-carboxaldehyde” which has a similar structure to the one you mentioned is used in chemical synthesis .
    • Methods of Application : The synthesis of such compounds is usually performed via a series of chemical reactions. For example, the synthesis of pyrazoline was performed via one-pot three-component reaction under microwave irradiation .
    • Results or Outcomes : The structure of the synthesized compound was confirmed by spectroscopic analysis, including FT-IR, HR-MS, 1D and 2D NMR analysis .
  • Scientific Field: Drug Design

    • Application : Fluorinated compounds like “5-(4-fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole” are popular in medicinal chemistry as drug agents .
    • Methods of Application : Molecular docking studies are often used to determine the binding affinity of the synthesized compound to a target protein .
    • Results or Outcomes : The binding affinity of the synthesized compound to human estrogen alpha receptor (ERα) was found to be close to 4-OHT, a native ligand .

properties

IUPAC Name

3-(2-fluorophenyl)-1,2-oxazole-5-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6FNO2/c11-9-4-2-1-3-8(9)10-5-7(6-13)14-12-10/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKEKTJAIKFOVIQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=NOC(=C2)C=O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10676412
Record name 3-(2-Fluorophenyl)-1,2-oxazole-5-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10676412
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2-Fluoro-phenyl)-isoxazole-5-carbaldehyde

CAS RN

808740-52-5
Record name 3-(2-Fluorophenyl)-1,2-oxazole-5-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10676412
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(2-Fluoro-phenyl)-isoxazole-5-carbaldehyde
Reactant of Route 2
3-(2-Fluoro-phenyl)-isoxazole-5-carbaldehyde

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